molecular formula C18H16N4O4S3 B2750065 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865160-79-8

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2750065
CAS No.: 865160-79-8
M. Wt: 448.53
InChI Key: GDQHCSBTYLISSE-UZYVYHOESA-N
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Description

The compound “(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” is a benzothiazole-derived molecule featuring a sulfamoyl group, a methoxyethyl substituent, and a carboxamide linkage. Its structural complexity arises from the benzo[d]thiazole core, which is functionalized at the 3- and 6-positions.

Benzothiazoles are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S3/c1-26-7-6-22-14-5-3-12(29(19,24)25)9-16(14)28-18(22)21-17(23)11-2-4-13-15(8-11)27-10-20-13/h2-5,8-10H,6-7H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQHCSBTYLISSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a benzothiazole core with a sulfonamide group and methoxyethyl substitution. Its molecular formula is C18H20N3O4S2C_{18}H_{20}N_3O_4S_2 with a molecular weight of approximately 404.49 g/mol.

Biological Activities

Benzothiazole derivatives are known for their wide range of biological activities. The specific compound exhibits several notable pharmacological properties:

  • Antimicrobial Activity : Benzothiazoles have shown significant antimicrobial effects against various gram-positive and gram-negative bacteria. For instance, compounds within this family have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (HOP-92). The compound's ability to induce apoptosis in cancer cells has been highlighted as a critical mechanism .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
  • Antidiabetic Activity : There is emerging evidence supporting the role of benzothiazoles in managing diabetes through their effects on glucose metabolism and insulin sensitivity .
  • Neuroprotective Effects : Certain benzothiazole compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase and monoamine oxidase B, enzymes associated with neurodegeneration .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways, contributing to its anticancer and anti-inflammatory activities.
  • Receptor Interaction : It potentially interacts with specific cellular receptors that mediate cellular signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : Some studies suggest that it may help reduce oxidative stress within cells, thereby protecting against cellular damage.

Case Studies

  • Antimicrobial Study : A study conducted by Singh et al. demonstrated that a related benzothiazole compound exhibited a minimum inhibitory concentration (MIC) of 15 µM against Staphylococcus aureus, indicating strong antibacterial activity .
  • Anticancer Evaluation : Research involving novel benzothiazole derivatives showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 5 to 10 µM, suggesting potential for development as anticancer agents .
  • Neuroprotective Assessment : A study evaluating the effects of benzothiazole derivatives on neurodegenerative models indicated a reduction in amyloid plaque formation, highlighting the potential therapeutic implications for Alzheimer's disease .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity , particularly against bacterial strains. The presence of the sulfonamide group is known for its ability to inhibit bacterial folate synthesis, suggesting that this compound could be effective against infections caused by bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Computational studies have predicted that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Preliminary assays suggest that it could modulate metabolic pathways relevant to cancer cell survival .

Other Biological Activities

The compound's structural features may allow it to interact with various biological targets, potentially leading to diverse therapeutic effects beyond antimicrobial and anticancer activities. Further investigations are necessary to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study highlighted its potential as a lead compound for developing new antibiotics or anticancer agents, emphasizing the need for further modifications to enhance efficacy .
  • Another research effort focused on computational predictions of its interactions with enzymes involved in metabolic pathways related to cancer and bacterial infections .

Comparison with Similar Compounds

Table 2: Pharmacological Potential of Benzothiazole Derivatives

Compound Type Key Activities Mechanism Insights Reference
Target Compound Hypothetical: Antitumor Sulfamoyl group may inhibit carbonic anhydrase IX
1,3,4-Thiadiazole Derivatives Antimicrobial, Antitumor Disruption of bacterial cell membranes
Trifluoromethyl Analogues Antiviral, Anti-inflammatory -CF₃ enhances binding to viral proteases

In contrast, 1,3,4-thiadiazole derivatives () exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial redox pathways .

Stability and Reactivity

  • Cyclization Pathways : The target compound’s benzo[d]thiazole scaffold is less prone to cyclization side reactions compared to 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (), which form under sulfamoyl chloride conditions .
  • Solvent Compatibility: Ethanol (EtOH) maximizes yields (91%) for thiadiazole derivatives (Table 4 in ), suggesting similar optimization for the target compound .

Critical Analysis of Contradictions and Limitations

  • Synthesis Data Gaps : While provides robust data for thiadiazolylcoumarins, direct experimental results for the target compound are absent, necessitating extrapolation.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step organic reactions, including:

  • Thiazole core formation via cyclization of 2-aminobenzenethiol derivatives under reflux with catalysts like POCl₃ .
  • Sulfamoylation using sulfamoyl chloride in anhydrous dichloromethane, requiring strict moisture control to avoid hydrolysis .
  • Coupling reactions (e.g., amide bond formation) mediated by carbodiimides (e.g., EDC/HOBt) at 0–25°C . Optimization strategies :
  • Use Design of Experiments (DOE) to evaluate temperature (50–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for sulfamoylation) .
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry with NOESY NMR .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration (δ 7.2–8.5 ppm for aromatic protons; coupling constants >15 Hz for trans-alkene protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potency .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or carbonic anhydrase isoforms .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from:

  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
  • Poor bioavailability : Use prodrug strategies (e.g., esterification of sulfamoyl groups) or nanoformulations to enhance absorption .
  • Off-target effects : Employ chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify unintended targets .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Simulate binding to hypothesized targets (e.g., PARP-1 or tubulin) using AutoDock Vina; validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM suggests high affinity) .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Q. How can structural modifications improve metabolic stability without compromising activity?

  • SAR studies : Replace labile groups (e.g., methoxyethyl with cyclopropyl) to reduce CYP450-mediated oxidation .
  • Isosteric replacements : Substitute sulfamoyl with trifluoromethylsulfonyl to enhance resistance to hydrolysis .
  • Deuterium labeling : Introduce deuterium at benzylic positions to slow metabolism (e.g., C-D bonds in methoxyethyl chain) .

Key Challenges and Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as incorrect configuration reduces activity .
  • Scalability : Transition from batch to flow chemistry for sulfamoylation to improve reproducibility .
  • Toxicity Screening : Conduct Ames test and hERG channel inhibition assays early to mitigate attrition .

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